

The Pharmacokinetic Profile of Saxagliptin and its Active Metabolite: A Technical Guide

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Compound of Interest

Compound Name: Saxagliptin (Standard)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its major active metabolite, 5-hydroxy saxagliptin. The information presented herein is intended to serve as a detailed resource for professionals in the fields of pharmaceutical research and drug development.

Introduction

Saxagliptin is an oral hypoglycemic agent used for the management of type 2 diabetes mellitus. [1] Its therapeutic effect is mediated through the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinitropic polypeptide (GIP). [1] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately resulting in improved glycemic control. [1] Understanding the pharmacokinetic properties of saxagliptin and its active metabolite is crucial for optimizing its clinical use and for the development of new therapeutic strategies.

Pharmacokinetic Properties

The pharmacokinetic profile of saxagliptin and 5-hydroxy saxagliptin has been extensively studied in healthy subjects and in patients with type 2 diabetes. The key parameters are summarized in the tables below.

Absorption

Saxagliptin is rapidly absorbed following oral administration.[\[2\]](#)

Table 1: Absorption Characteristics of Saxagliptin

Parameter	Value	Reference(s)
Bioavailability	~67%	[2]
Time to Peak Plasma Concentration (Tmax) - Saxagliptin	2 hours	[1]
Time to Peak Plasma Concentration (Tmax) - 5-hydroxy saxagliptin	4 hours	[1]
Effect of Food	No clinically meaningful effect on absorption.	[3]

Distribution

Saxagliptin and its active metabolite are well-distributed in the body.

Table 2: Distribution Characteristics of Saxagliptin and 5-hydroxy saxagliptin

Parameter	Value	Reference(s)
Plasma Protein Binding	Negligible	[1] [2]
Volume of Distribution (Vd) - Predicted for humans	2.7 L/kg	[4]

Metabolism

The metabolism of saxagliptin is primarily mediated by the cytochrome P450 system.

Table 3: Metabolism of Saxagliptin

Parameter	Description	Reference(s)
Primary Metabolic Pathway	Hepatic metabolism via CYP3A4 and CYP3A5 to form the active metabolite, 5-hydroxy saxagliptin.	[2] [3] [5]
Potency of 5-hydroxy saxagliptin	Approximately 50% of the potency of the parent compound.	[1] [6]
Other Metabolic Pathways	Minor pathways include hydroxylation at other positions, glucuronide, or sulfate conjugation.	[5]

Excretion

Saxagliptin and its metabolites are eliminated through both renal and fecal routes.

Table 4: Excretion of Saxagliptin and its Metabolites

Parameter	Value	Reference(s)
Elimination Half-life ($t_{1/2}$) - Saxagliptin	2.5 hours	[1][2]
Elimination Half-life ($t_{1/2}$) - 5-hydroxy saxagliptin	3.1 hours	[1]
Total Urinary Excretion (% of dose)	75%	[1][6]
- Unchanged Saxagliptin in Urine	24% of the total dose	[1][6]
- 5-hydroxy saxagliptin in Urine	36% of the total dose	[1][6]
Total Fecal Excretion (% of dose)	22%	[1][6]
Renal Clearance of Saxagliptin	~230 mL/min	[6]

Pharmacokinetics in Special Populations

Renal Impairment

Exposure to saxagliptin and its active metabolite is increased in patients with renal impairment.

Table 5: Impact of Renal Impairment on Saxagliptin and 5-hydroxy saxagliptin AUC

Degree of Renal Impairment	Change in Saxagliptin AUC	Change in 5-hydroxy saxagliptin AUC	Reference(s)
Mild	1.2-fold increase	1.7-fold increase	[1]
Moderate	2.1-fold increase	4.5-fold increase	[1]
Severe	2.1-fold increase	4.5-fold increase	[1]

Dosage adjustment is recommended for patients with moderate to severe renal impairment.[3]

Hepatic Impairment

Hepatic impairment has a less pronounced effect on the pharmacokinetics of saxagliptin.

Table 6: Impact of Hepatic Impairment on Saxagliptin and 5-hydroxy saxagliptin Exposure

Degree of Hepatic Impairment	Change in Saxagliptin Cmax	Change in Saxagliptin AUC	Change in 5-hydroxy saxagliptin Cmax	Change in 5-hydroxy saxagliptin AUC	Reference(s)
Mild to Severe	≤8% increase	≤77% increase	≤59% increase	≤33% increase	[2]

No dosage adjustment is typically required for patients with hepatic impairment.[2]

Drug-Drug Interactions

Co-administration of saxagliptin with strong inhibitors or inducers of CYP3A4/5 can alter its plasma concentrations.

Table 7: Effect of Co-administered Drugs on Saxagliptin Pharmacokinetics

Co-administered Drug	Effect on Saxagliptin Cmax	Effect on Saxagliptin AUC	Recommendation	Reference(s)
Ketoconazole (strong CYP3A4/5 inhibitor)	62% increase	145% increase	Limit saxagliptin dose to 2.5 mg daily.	[2][7]
Rifampicin (strong CYP3A4/5 inducer)	53% decrease	76% decrease	No dosage adjustment required, but monitor glycemic control.	[7]

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetic profile of saxagliptin and 5-hydroxy saxagliptin.

Study Design: An open-label, single-center, single-dose study.

Subjects: Healthy adult male and female subjects, aged 18-45 years, with a body mass index (BMI) between 18 and 30 kg/m². Subjects undergo a comprehensive medical screening to ensure good health.

Procedure:

- **Informed Consent:** All subjects provide written informed consent before any study-related procedures.
- **Fasting:** Subjects fast overnight for at least 10 hours before drug administration.
- **Dosing:** A single oral dose of 5 mg saxagliptin is administered with 240 mL of water.
- **Blood Sampling:** Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
- **Plasma Processing:** Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.
- **Bioanalysis:** Plasma concentrations of saxagliptin and 5-hydroxy saxagliptin are determined using a validated UPLC-MS/MS method.
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Bioanalytical Method: UPLC-MS/MS for Quantification in Human Plasma

Objective: To quantify the concentrations of saxagliptin and 5-hydroxy saxagliptin in human plasma.

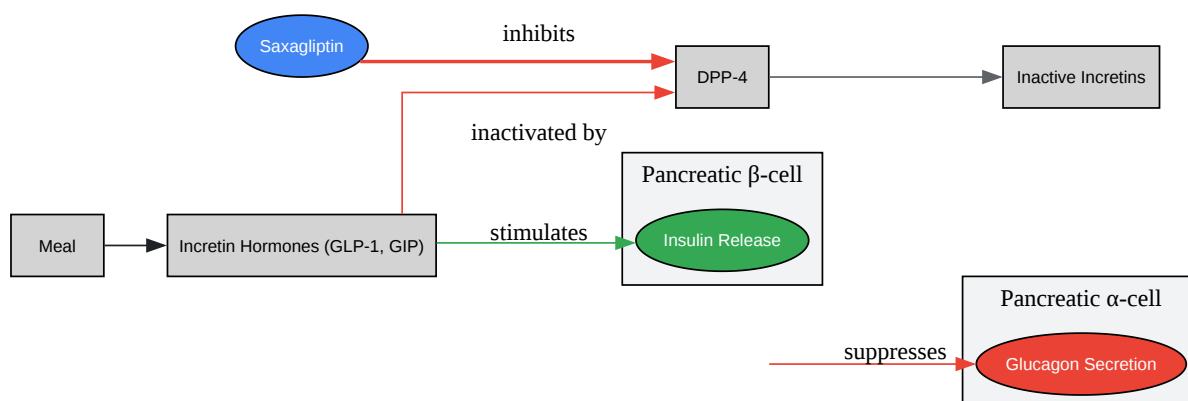
Methodology:

- Sample Preparation (Solid-Phase Extraction):
 - Thaw plasma samples at room temperature.
 - To 200 μ L of plasma, add an internal standard (e.g., a deuterated analog of saxagliptin).
 - Pre-treat the sample with an acid (e.g., formic acid).
 - Load the sample onto a mixed-mode solid-phase extraction (SPE) cartridge.
 - Wash the cartridge with an appropriate solvent to remove interferences.
 - Elute the analytes with a suitable elution solvent.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection.
- Chromatographic Conditions:
 - UPLC System: A high-performance liquid chromatography system capable of ultra-high pressures.
 - Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for saxagliptin, 5-hydroxy saxagliptin, and the internal standard.
- Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

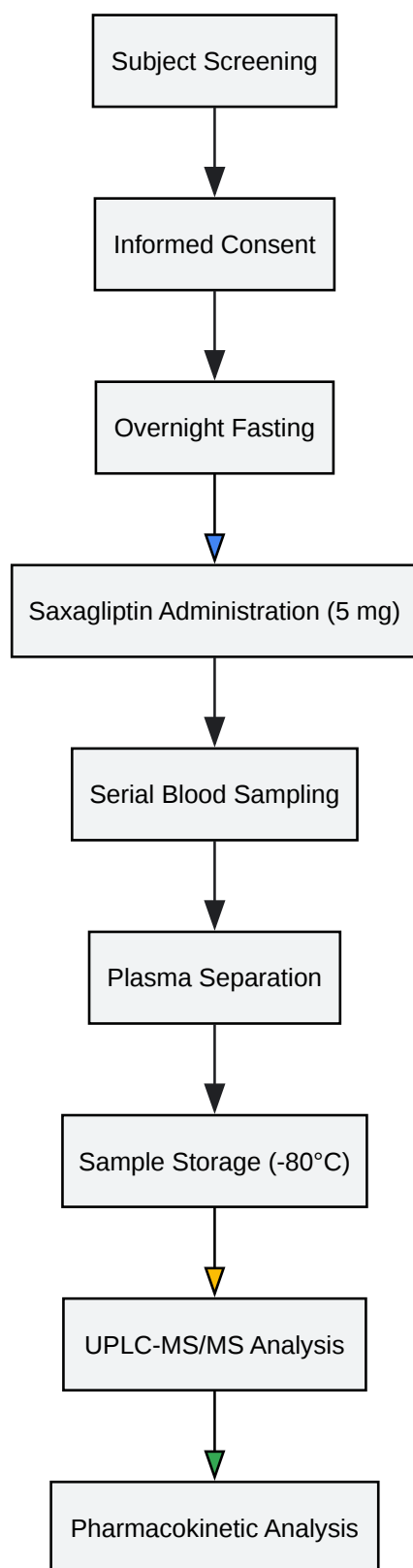
Signaling Pathway: Mechanism of Action of Saxagliptin



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Caption: Mechanism of action of saxagliptin.

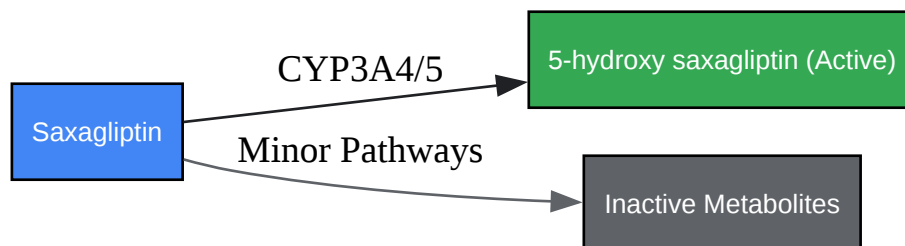
Experimental Workflow: In Vivo Pharmacokinetic Study



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Caption: Workflow for a clinical pharmacokinetic study.

Logical Relationship: Metabolism of Saxagliptin



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Caption: Metabolic pathway of saxagliptin.

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